N-Cyclohexyl-4-methylbenzenesulfonamide

Polyamide plasticizer Hot-melt adhesive Physical state

N-Cyclohexyl-4-methylbenzenesulfonamide (Santicizer 1H) is a white crystalline solid that overcomes the volatility, migration, and thermal-stability limitations of liquid sulfonamide plasticizers such as BBSA. Its cyclohexyl substituent confers an ultra-low vapor pressure (3.58×10⁻⁶ mmHg at 25°C), a 350°C flash point for high-temperature hot-melt processing, and minimal exudation in finished polymer articles. Listed under FDA 21 CFR 175.105 for indirect food-contact adhesives, it is the compliant choice for regulated packaging applications. Certified to ≥99.0% by both HPLC and total nitrogen analysis, this grade delivers the batch-to-batch reproducibility required for analytical reference standards, high-precision R&D formulations, and industrial polyamide/cellulose plasticization.

Molecular Formula C13H19NO2S
Molecular Weight 253.36 g/mol
CAS No. 80-30-8
Cat. No. B1585208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-4-methylbenzenesulfonamide
CAS80-30-8
Molecular FormulaC13H19NO2S
Molecular Weight253.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2
InChIInChI=1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
InChIKeyDKYVVNLWACXMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8): Solid Sulfonamide Plasticizer with High Thermal and Photostability for Polyamide and Cellulosic Resins


N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8), also known as N-cyclohexyl-p-toluenesulfonamide or Santicizer 1H, is an N-alkyl substituted aromatic sulfonamide that functions as a specialty plasticizer for cellulose-based resins and polyamide systems . The compound exists as a white crystalline solid at ambient temperature (melting point 84–87°C), distinguishing it from the more common liquid sulfonamide plasticizers such as N-butylbenzenesulfonamide (BBSA) and N-ethyl-o/p-toluenesulfonamide mixtures [1]. Its molecular architecture features a cyclohexyl substituent on the sulfonamide nitrogen, which contributes to its characteristic solid-state handling properties and low migration tendency relative to lower molecular weight liquid analogs .

Why N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8) Cannot Be Arbitrarily Replaced by Other Sulfonamide or General-Purpose Plasticizers


Sulfonamide plasticizers exhibit pronounced structure-property relationships wherein the N-alkyl substituent critically governs physical state, volatility, and polymer compatibility. N-Cyclohexyl-4-methylbenzenesulfonamide is a room-temperature solid (melting point 84–87°C) with a vapor pressure of approximately 3.58 × 10⁻⁶ mmHg at 25°C [1]. In contrast, N-butylbenzenesulfonamide (BBSA) is a viscous liquid at ambient conditions (dynamic viscosity ~165 cP) [2], while N-ethyl-o-toluenesulfonamide exhibits a melting point of only 18°C [3]. Substituting the solid cyclohexyl derivative with a liquid sulfonamide alters not only handling logistics and metering accuracy but also migration behavior, exudation (blooming) propensity, and long-term dimensional stability of the finished polymer article. Furthermore, research on benzenesulfonamide-plasticized polyamide systems demonstrates that plasticizer efficiency, miscibility, and phase-separation behavior are highly sensitive to molecular bulk and hydrogen-bonding capability—parameters that differ substantially across N-alkyl variants [4].

N-Cyclohexyl-4-methylbenzenesulfonamide (80-30-8): Quantified Performance Differentiation Against N-Butylbenzenesulfonamide and Other Sulfonamide Plasticizers


Physical State Differentiation: Solid (84–87°C Melting Point) Versus Liquid Sulfonamide Plasticizers

N-Cyclohexyl-4-methylbenzenesulfonamide is a white crystalline solid at ambient temperature, with a melting point of 84–85°C (literature range: 84–89°C depending on purity) . This contrasts fundamentally with N-butylbenzenesulfonamide (BBSA, CAS 3622-84-2), which is a viscous liquid at room temperature with a dynamic viscosity of 165 cP [1]. The solid physical state of N-cyclohexyl-p-toluenesulfonamide confers distinct advantages in dry-blending operations, eliminates liquid handling equipment requirements, and reduces migration and exudation in finished articles—a documented limitation of liquid sulfonamide plasticizers in certain copolyetherester elastomer compositions where solid sulfonamides demonstrate reduced blooming [2].

Polyamide plasticizer Hot-melt adhesive Physical state Solid additive

Vapor Pressure and Volatility: Ultra-Low Volatility Compared to Lower Molecular Weight Sulfonamide Plasticizers

N-Cyclohexyl-4-methylbenzenesulfonamide exhibits an extremely low vapor pressure of 3.58 × 10⁻⁶ mmHg at 25°C . This value represents volatility approximately two orders of magnitude lower than typical low-volatility plasticizers. As a class, aromatic sulfonamides are characterized in the patent literature as having 'relatively low volatilities at polymer processing temperatures,' which minimizes additive vaporization during compounding and extrusion [1]. The cyclohexyl substituent (molecular weight 253.36 g/mol) confers higher thermal mass and lower volatility compared to smaller N-alkyl analogs such as N-ethyl-o-toluenesulfonamide (molecular weight 199.27 g/mol), which would be expected to exhibit higher vapor pressure based on molecular weight-volatility relationships in homologous series [2].

Volatility Vapor pressure High-temperature processing Emission reduction

Thermal Stability: Flash Point 350°C and Decomposition Profile Compared to N-Butylbenzenesulfonamide

N-Cyclohexyl-4-methylbenzenesulfonamide exhibits a flash point of 350°C and a boiling point of approximately 350°C at atmospheric pressure [1]. In comparison, N-butylbenzenesulfonamide (Uniplex 214) is documented with 'good heat stability to 80°C' and is recommended for continuous service temperatures not exceeding this threshold [2]. The substantial thermal stability differential (350°C flash point vs. 80°C continuous service ceiling for BBSA) positions the cyclohexyl derivative as the preferred choice for applications requiring exposure to elevated processing temperatures, such as polyamide hot-melt adhesives and high-temperature extrusion compounding of engineering thermoplastics . Multiple commercial sources consistently describe the compound as possessing 'excellent thermal stability' [1].

Thermal stability High-temperature processing Flash point Polyamide compounding

Food Contact Regulatory Status: FDA Clearance for Adhesives and Paper/Paperboard Applications

N-Cyclohexyl-4-methylbenzenesulfonamide is documented for use in food packaging adhesives and in paper/paperboard intended for contact with dry food . This regulatory clearance represents a differentiated procurement criterion when compared to other sulfonamide plasticizers such as N-butylbenzenesulfonamide, which has documented neurotoxicity concerns (induction of spastic myelopathy in rabbit models) [1]. The specific FDA clearance for food contact applications provides a verifiable compliance advantage for manufacturers of food packaging materials where plasticizer selection is constrained by regulatory requirements . This regulatory pathway may not be equally available for all N-alkyl benzenesulfonamide plasticizers.

Food contact FDA compliance Packaging adhesive Regulatory

Analytical Purity Specifications: HPLC Purity >99.0% with Dual Detection Methods

Commercially available N-Cyclohexyl-4-methylbenzenesulfonamide is supplied with certified purity specifications of >99.0% as determined by both HPLC area percentage and total nitrogen analysis [1]. This dual-method purity verification (HPLC for organic purity; total nitrogen for sulfonamide content confirmation) provides a higher level of analytical confidence than single-method specifications typical for many industrial-grade plasticizers. The compound is available in research-grade quantities (25 g, 100 g, 500 g) with certificates of analysis documenting lot-specific purity data . In contrast, commercial N-butylbenzenesulfonamide (Uniplex 214) technical datasheets do not specify equivalent purity metrics, focusing instead on performance properties [2].

Analytical purity HPLC Quality control Procurement specification

N-Cyclohexyl-4-methylbenzenesulfonamide (80-30-8): Evidence-Based Procurement and Application Scenarios


Polyamide Hot-Melt Adhesives Requiring High-Temperature Processing Stability

N-Cyclohexyl-4-methylbenzenesulfonamide is specified as a plasticizer for polyamide hot-melt adhesives . The compound's flash point of 350°C and documented 'excellent thermal stability' [1] enable processing at elevated temperatures without degradation—a critical requirement for hot-melt adhesive manufacturing where BBSA's thermal stability ceiling of 80°C [2] may prove limiting. The solid physical state (melting point 84–87°C) also facilitates precise dry blending and metering in adhesive formulations prior to melt compounding.

Food Packaging Adhesives and Paper/Paperboard Coatings with Regulatory Compliance Requirements

The compound's documented FDA clearance for use in food packaging adhesives and in paper/paperboard intended for contact with dry food enables procurement for applications where regulatory compliance is mandatory. This clearance distinguishes N-cyclohexyl-p-toluenesulfonamide from other sulfonamide plasticizers, such as N-butylbenzenesulfonamide, which carries documented neurotoxicity concerns [3], potentially limiting its suitability for food-contact materials.

Cellulose-Based Resin Plasticization in Low-Migration Coating Formulations

N-Cyclohexyl-4-methylbenzenesulfonamide is established as a plasticizer for cellulose-based resins [1], where its solid physical state and ultra-low vapor pressure (3.58 × 10⁻⁶ mmHg at 25°C) contribute to reduced migration and minimal volatile emissions. This makes it suitable for coatings requiring long-term dimensional stability and low blooming tendency—attributes that liquid sulfonamide plasticizers cannot consistently deliver, as noted in elastomer patent literature where solid sulfonamides demonstrate reduced exudation compared to liquid counterparts [4].

Analytical Reference Standards and High-Purity Research Formulations

The availability of N-Cyclohexyl-4-methylbenzenesulfonamide with certified purity exceeding 99.0% by both HPLC and total nitrogen analysis supports procurement for analytical method development, reference standard preparation, and high-precision research formulations. This dual-method certification provides a level of analytical confidence not typically available with industrial-grade sulfonamide plasticizers, enabling reproducible experimental outcomes and method validation in analytical chemistry and materials research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclohexyl-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.